![molecular formula C19H20ClN5O4 B2521187 methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 923437-33-6](/img/structure/B2521187.png)

methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

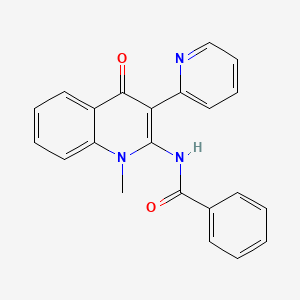

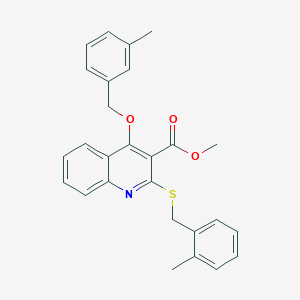

The compound "methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate" is a chemically synthesized molecule that appears to be related to the class of purine derivatives. Purines are a fundamental group of molecules in biochemistry, forming part of DNA and RNA as well as participating in numerous biochemical processes.

Synthesis Analysis

The synthesis of related purine compounds has been described in the literature. For instance, a method for synthesizing 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves acetylation of 3-oxo-2-(arylhydrazono)butyric acid ethyl ester, followed by treatment with triethyl amine and formamide in the presence of 1,4-dioxane. This yields an intermediate that, upon refluxation with urea and sodium ethoxide, produces the target purine compound . Another relevant synthesis pathway involves the reaction of 6-halopurine derivatives with ethyl acetoacetate, which can yield various purine derivatives without the need for a metal catalyst or ligand . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused pyrimidine and imidazole ring system. The compound of interest contains additional functional groups, such as a chloro-substituted phenyl group and an acetate ester moiety. These modifications can significantly alter the chemical behavior and biological activity of the molecule. The structure-activity relationship is often explored through quantitative analysis, correlating biological activity with molecular properties such as the molecular refractive index parameters (M(R)) and Hammett substituent constants (sigma) .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) as seen in the synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds . The presence of halogen substituents, such as chlorine, can facilitate these reactions by making the aromatic ring more susceptible to nucleophilic attack. The specific chemical reactions of the compound would depend on its functional groups and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application in pharmaceuticals. The antimicrobial activity of synthesized purine compounds has been evaluated against Gram-positive and Gram-negative bacteria, with the activity being compared to standard antibiotics like purinthol . The compound's efficacy as an antimicrobial agent would be determined by its ability to interact with biological targets, which is often a function of its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Chemical Synthesis and Potential Inhibitors : The synthesis of purinyl derivatives, including complex molecules with potential inhibitory activities against biological pathways, such as the biosynthesis of adenosine monophosphate (AMP), has been a subject of study. These synthetic pathways offer insights into developing compounds with specific biological activities (Wanner et al., 1978).

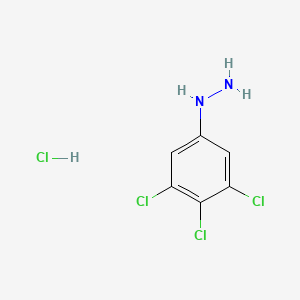

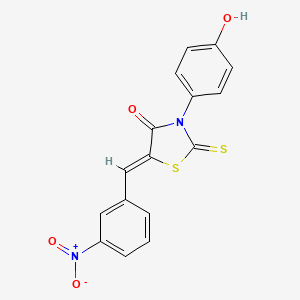

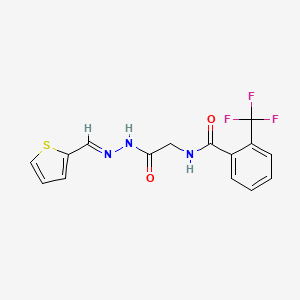

Antimicrobial and Antioxidant Potential : Newly synthesized quinazoline derivatives have been explored for their antimicrobial and antioxidant properties, highlighting the potential of structurally complex molecules in combating microbial infections and oxidative stress (Kumar et al., 2011).

Crystallography and Material Science

- Crystal Structure Analysis : The detailed study of molecular structures through crystallography can reveal important information about the physical and chemical properties of compounds, which is crucial for designing drugs and materials with specific functions (Khan et al., 2006).

Synthetic Methodologies

Green Chemistry Approaches : The development of environmentally friendly synthesis methods for analgesic and antipyretic compounds demonstrates the application of green chemistry principles in drug discovery and development (Reddy et al., 2014).

Diels-Alder Reactions : The use of Diels-Alder reactions to create potential precursors for trichothecene synthesis shows the importance of this methodology in constructing complex organic molecules (Banks et al., 1981).

Pharmacological Studies

- PET Imaging Studies : Research on PET ligands for imaging translocator protein (TSPO) in the brain demonstrates the application of complex molecules in understanding and diagnosing neurological conditions (Yui et al., 2010).

Propiedades

IUPAC Name |

methyl 2-[9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O4/c1-11-5-6-12(9-13(11)20)23-7-4-8-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)10-14(26)29-3/h5-6,9H,4,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCVBQZGNZIUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)

![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)

![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)

![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)